Cas no 1956334-74-9 (Pyrazolo[1,5-a]pyrazin-4(5H)-one, 6,7-dihydro-2-[2-(trifluoromethyl)phenyl]-)
Pyrazolo[1,5-a]pyrazin-4(5H)-one, 6,7-dihydro-2-[2-(trifluoromethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
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- Pyrazolo[1,5-a]pyrazin-4(5H)-one, 6,7-dihydro-2-[2-(trifluoromethyl)phenyl]-
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- Inchi: 1S/C13H10F3N3O/c14-13(15,16)9-4-2-1-3-8(9)10-7-11-12(20)17-5-6-19(11)18-10/h1-4,7H,5-6H2,(H,17,20)
- InChI Key: KGVSCFMPYYUAAW-UHFFFAOYSA-N
- SMILES: C12=CC(C3=CC=CC=C3C(F)(F)F)=NN1CCNC2=O
Pyrazolo[1,5-a]pyrazin-4(5H)-one, 6,7-dihydro-2-[2-(trifluoromethyl)phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM513511-1g |
2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one |
1956334-74-9 | 97% | 1g |
$838 | 2023-03-24 |
Pyrazolo[1,5-a]pyrazin-4(5H)-one, 6,7-dihydro-2-[2-(trifluoromethyl)phenyl]- Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Pyrazolo[1,5-a]pyrazin-4(5H)-one, 6,7-dihydro-2-[2-(trifluoromethyl)phenyl]-
Research Brief on Pyrazolo[1,5-a]pyrazin-4(5H)-one, 6,7-dihydro-2-[2-(trifluoromethyl)phenyl]- (CAS: 1956334-74-9)
In recent years, the compound Pyrazolo[1,5-a]pyrazin-4(5H)-one, 6,7-dihydro-2-[2-(trifluoromethyl)phenyl]- (CAS: 1956334-74-9) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic scaffold, characterized by its pyrazolo[1,5-a]pyrazin-4(5H)-one core and a trifluoromethylphenyl substituent, has demonstrated promising pharmacological properties, particularly in the modulation of protein-protein interactions and enzyme inhibition. The unique structural features of this compound make it a valuable candidate for drug discovery efforts targeting various diseases, including cancer, inflammatory disorders, and infectious diseases.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its potent inhibitory effects on a specific kinase pathway implicated in tumor progression. The researchers employed a combination of X-ray crystallography and molecular dynamics simulations to reveal the binding mode of the compound within the kinase's active site, providing critical insights for further structure-activity relationship (SAR) optimization. These findings underscore the potential of 1956334-74-9 as a lead compound for the development of novel kinase inhibitors.
Another area of interest is the compound's role in modulating inflammatory responses. A preclinical study conducted in 2022 demonstrated that Pyrazolo[1,5-a]pyrazin-4(5H)-one, 6,7-dihydro-2-[2-(trifluoromethyl)phenyl]- effectively suppressed the production of pro-inflammatory cytokines in vitro and in vivo. The study utilized a murine model of acute inflammation, where the compound exhibited significant anti-inflammatory activity without apparent toxicity. These results suggest its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
From a synthetic chemistry perspective, recent advancements have been made in the efficient and scalable synthesis of 1956334-74-9. A 2023 publication in Organic Letters described a novel catalytic asymmetric synthesis route, which significantly improved the yield and enantiomeric purity of the compound. This methodological breakthrough is expected to facilitate further pharmacological evaluations and accelerate the drug development process. Additionally, the study provided valuable insights into the reactivity of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, which could inspire the design of related analogs with enhanced properties.
In conclusion, Pyrazolo[1,5-a]pyrazin-4(5H)-one, 6,7-dihydro-2-[2-(trifluoromethyl)phenyl]- (CAS: 1956334-74-9) represents a versatile and pharmacologically active scaffold with broad applications in medicinal chemistry. Ongoing research continues to uncover its potential in targeting diverse biological pathways, while advancements in synthetic methodologies are paving the way for its optimization and clinical translation. Future studies should focus on further elucidating its mechanism of action, exploring its therapeutic potential in additional disease models, and addressing any pharmacokinetic or toxicity challenges that may arise during development.
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